molecular formula C10H13IN4 B1374394 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine CAS No. 1320267-01-3

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Cat. No. B1374394
CAS RN: 1320267-01-3
M. Wt: 316.14 g/mol
InChI Key: HRFSFNTVWAKTSW-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (TIAP) is an organoiodine compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of syntheses, including the synthesis of heterocyclic compounds, nucleosides, and polymers. TIAP has also been studied for its potential applications in pharmaceuticals, biochemistry, and medical research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Justyna et al. (2017) describes a method for synthesizing imidazoazines, including compounds structurally related to 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, via flash vacuum thermolysis of tert-butylimines. The study provides insights into the efficiency and selectivity of this synthesis method (Justyna et al., 2017).

  • Chemical Reactivity : Research by Mironovich and Shcherbinin (2014) explores the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, closely related to the chemical structure of interest. This study contributes to understanding the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).

  • Microwave-Assisted Synthesis : Nikulnikov et al. (2009) discuss the use of tert-ButylIsocyanide in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine derivatives under microwave irradiation, demonstrating a novel approach to synthesizing related compounds (Nikulnikov et al., 2009).

Applications in Biological and Medicinal Research

  • Antibacterial Activity : A study by Prasad (2021) details the synthesis of imidazo[1,2-a]pyrazin-6-yl derivatives and evaluates their antibacterial activity, highlighting the potential medicinal applications of compounds similar to this compound (Prasad, 2021).

  • Protection of Amines : Research conducted in 2020 examines the protection of secondary amine in substituted pyrazole derivatives, which is relevant for facilitating the synthesis of anticancer compounds. This study provides insights into green synthetic methodologies for such compounds (2020 Study).

Spectroscopic and Computational Studies

  • NMR Spectroscopy : The work of Teranishi et al. (1997) investigates the generation of imidazo[1,2-a]pyrazin-3-ones using variable-temperature NMR methods. This study contributes to understanding the structural and spectroscopic properties of related compounds (Teranishi et al., 1997).

  • Computational Analysis : A 2017 study by Cuenú et al. examines the molecular and supramolecular structure of a related compound using experimental and computational methods, providing valuable data for understanding the properties of similar chemical structures (Cuenú et al., 2017).

Biochemical Analysis

Biochemical Properties

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclin-dependent kinases (CDKs) and protein tyrosine phosphatases (PTPs). These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The binding of this compound to these enzymes results in the modulation of their activity, leading to altered cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. Additionally, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. For example, its interaction with CDKs results in the inhibition of kinase activity, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. Similarly, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can sustain its biological activity, leading to prolonged effects on cellular processes such as apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis. Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence apoptotic pathways. The precise localization of this compound is essential for its role in regulating cellular processes .

properties

IUPAC Name

3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFSFNTVWAKTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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